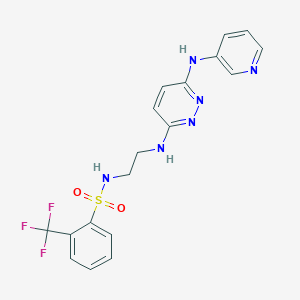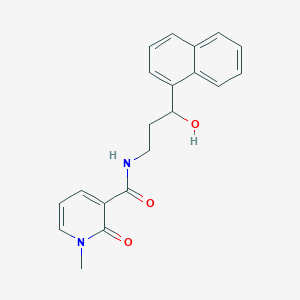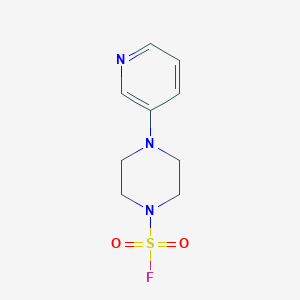
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride (PPSF) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes.
Aplicaciones Científicas De Investigación
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit several serine proteases, including thrombin, trypsin, and factor Xa, which are involved in blood coagulation and other physiological processes. 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has also been studied as a potential therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders.
Mecanismo De Acción
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride inhibits serine proteases by irreversibly binding to their active site, which prevents the enzymes from carrying out their normal physiological functions. The binding of 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride to serine proteases is mediated by a covalent bond between the sulfonyl fluoride group of 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride and the active site serine residue of the enzyme.
Biochemical and Physiological Effects:
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has been shown to have potent anticoagulant and anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and reduce the severity of neurological disorders in animal models. However, the exact biochemical and physiological effects of 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the physiological functions of these enzymes. However, 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride has some limitations for lab experiments, including its irreversible inhibition of serine proteases, which can make it difficult to study the kinetics of enzyme inhibition. Additionally, 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride can react with other nucleophiles in the experimental system, which can lead to non-specific effects.
Direcciones Futuras
Future research on 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride could focus on its potential applications in drug discovery and development. 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride could be used as a lead compound for the development of more potent and selective serine protease inhibitors. Additionally, 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Further research could also investigate the potential therapeutic applications of 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride for various diseases, including cancer, inflammatory disorders, and neurological disorders.
Métodos De Síntesis
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride can be synthesized by reacting 4-pyridin-3-ylpiperazine with sulfonyl fluoride in the presence of a base, such as triethylamine. The reaction yields 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride as a white solid with a high purity level. The synthesis method of 4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
4-pyridin-3-ylpiperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-16(14,15)13-6-4-12(5-7-13)9-2-1-3-11-8-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURZFHWTOZACBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-ylpiperazine-1-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)
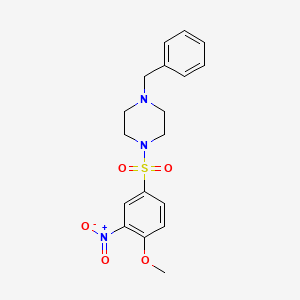
![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)
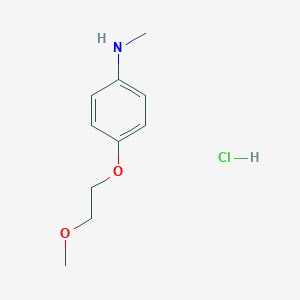
![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467422.png)
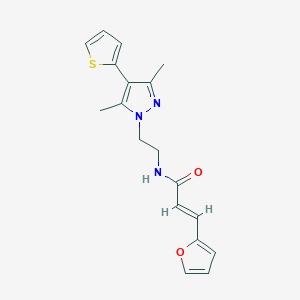

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)
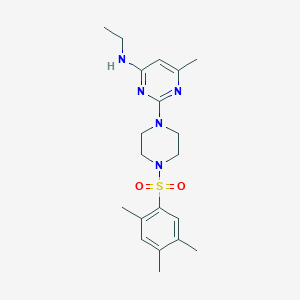
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2467432.png)
